

Early Clinical Trials of Vatalanib in Solid Tumors: A Technical Overview

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Compound of Interest

Compound Name: Vatalanib hydrochloride

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Vatalanib (also known as PTK787/ZK 222584) is an orally active, small molecule protein kinase inhibitor that has been extensively investigated in early clinical trials for the treatment of various solid tumors.^{[1][2]} This technical guide provides an in-depth overview of the foundational clinical studies of Vatalanib, focusing on its mechanism of action, experimental protocols from early phase trials, and a summary of key quantitative data.

Mechanism of Action

Vatalanib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.^{[2][3]} It inhibits all known VEGFRs, as well as the platelet-derived growth factor receptor-beta (PDGFR- β) and c-KIT.^{[2][3][4][5]} Its highest selectivity is for VEGFR-2.^{[2][4]} By blocking these signaling pathways, Vatalanib aims to inhibit tumor angiogenesis and growth.^[4]

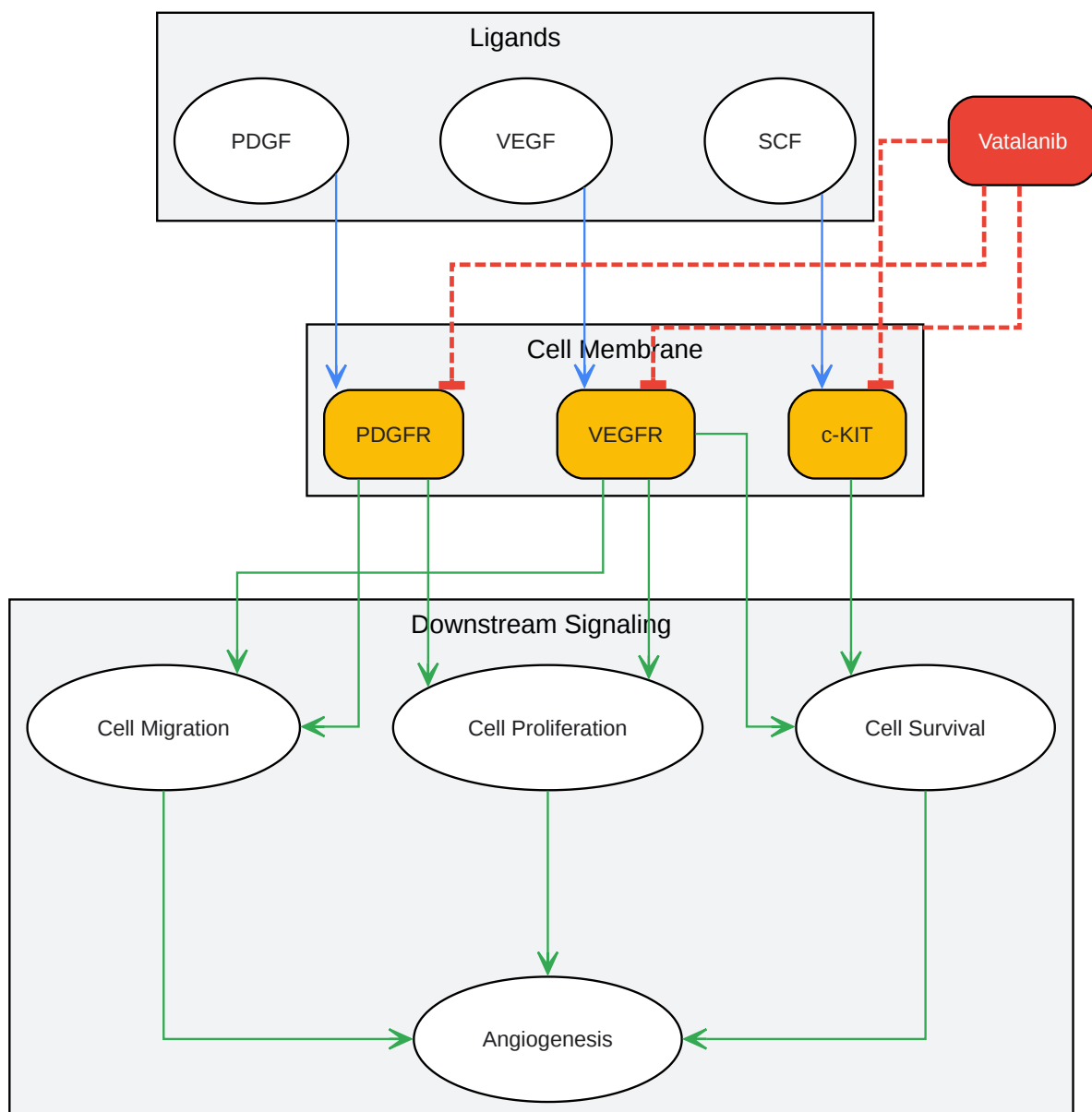
The inhibitory concentrations (IC₅₀) of Vatalanib for its primary targets are summarized in the table below.

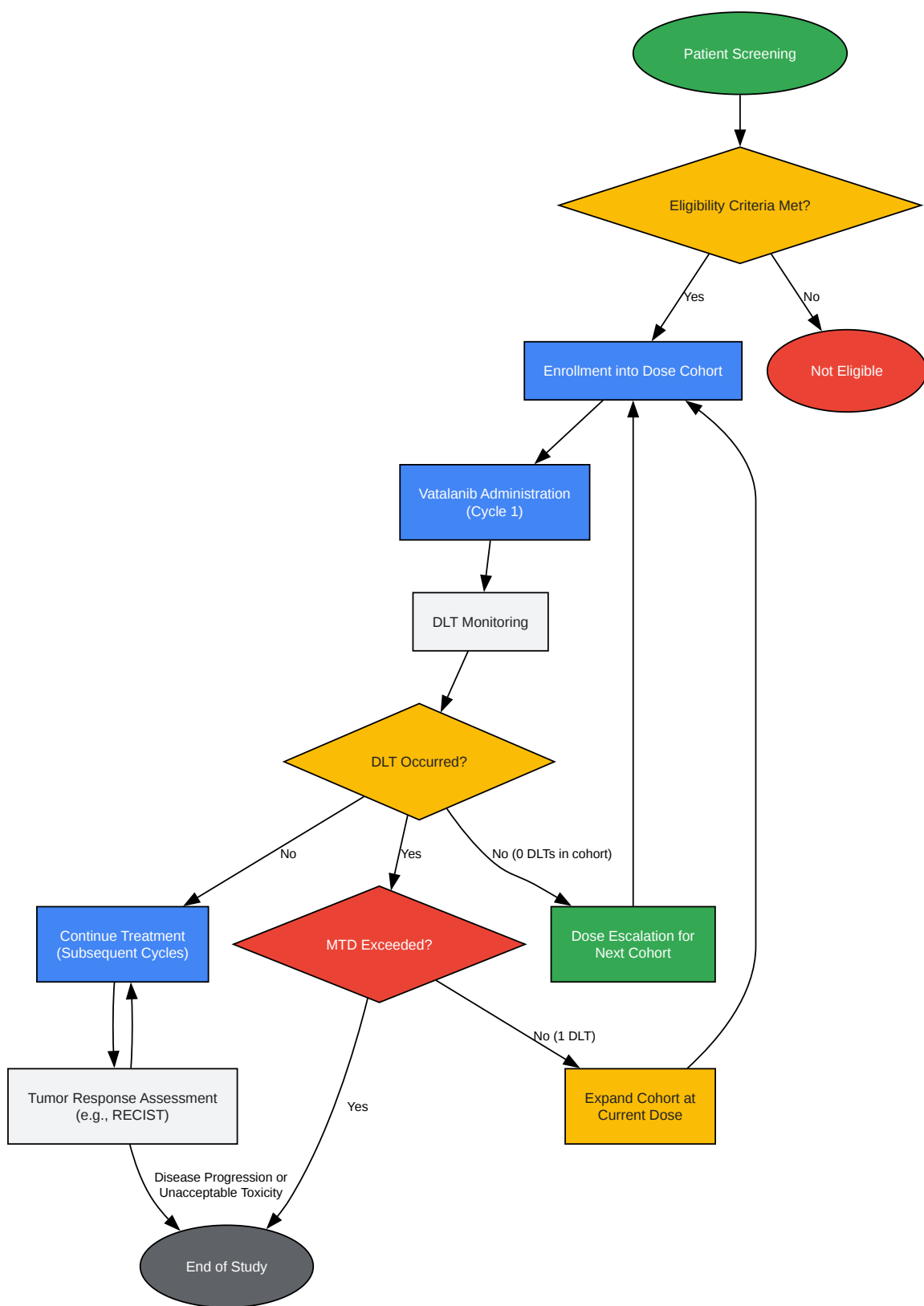
Target	IC50 (nM)
VEGFR-2 (KDR)	37[6][7]
VEGFR-1 (Flt-1)	77[6][7]
Flk	270[6]
PDGFR β	580[6]
c-Kit	730[6]
VEGFR-3 (Flt-4)	640[7]

Vatalanib has demonstrated the ability to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 7.1 nM.[6]

Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by Vatalanib.





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